molecular formula C20H26N2O4S2 B2704662 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034343-27-4

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2704662
CAS No.: 2034343-27-4
M. Wt: 422.56
InChI Key: MKQNODNVTFCLSE-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a propanamide derivative featuring three distinct structural motifs:

Furan-3-yl group: A five-membered oxygen-containing heterocycle known for its electron-rich nature and role in bioactivity .

Thiomorpholinoethyl group: A sulfur-containing morpholine derivative, which may enhance lipophilicity and modulate pharmacokinetic properties compared to morpholine analogs.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-28(24,25)18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-26-15-17)22-9-12-27-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNODNVTFCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions . Thiomorpholine can be prepared by the reaction of morpholine with sulfur. The final compound is obtained by coupling these intermediates with a 3-(4-(methylsulfonyl)phenyl)propanamide moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under basic conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and thiomorpholine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Evidence Source
Target Compound Furan-3-yl, thiomorpholinoethyl, 4-(methylsulfonyl)phenyl ~450 (estimated) Combines oxygen/sulfur heterocycles with a polar sulfonyl group; potential CNS activity.
3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-fluorophenyl)propanamide (3t) Methylthio, trifluoromethoxyphenyl, 3-fluorophenyl ~388 Methylthio group enhances lipophilicity; fluorophenyl may improve metabolic stability.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, 4-fluorophenyl, 4-methoxyphenyl 341.34 Tetrazole acts as a bioisostere for carboxylic acids; methoxy group increases solubility.
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenyl, nitro, trifluoromethyl ~520 (estimated) Ferrocene introduces redox activity; nitro and trifluoromethyl groups enhance electrophilicity.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide Chloro, trifluoromethyl, dimethyl 255.7 Chloro and trifluoromethyl groups increase halogen bonding potential; compact structure.

Key Structural and Functional Comparisons

Heterocyclic Moieties: The target’s furan-3-yl group contrasts with tetrazole () and ferrocene (). Furan’s electron-rich nature may facilitate π-π interactions, whereas tetrazole offers hydrogen-bonding capacity . The thiomorpholinoethyl group (sulfur-containing) differs from morpholine analogs in . Sulfur may improve membrane permeability but reduce metabolic stability compared to oxygen .

Aromatic Substituents :

  • The 4-(methylsulfonyl)phenyl group in the target is more polar than the methylthio () or methoxy () groups. Sulfonyl groups often enhance solubility and target affinity .
  • Halogenated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability and binding interactions.

Synthetic Routes: outlines propanamide synthesis via hydrazine hydrate reflux and coupling reactions, which may parallel the target’s synthesis. The thiomorpholinoethyl group likely requires thioether formation or ring-closing reactions .

Spectroscopic Properties :

  • Compounds in show characteristic ¹H NMR shifts for propanamide backbones (e.g., δ 2.5–3.5 ppm for methylene/methine protons). The target’s methylsulfonyl group would likely produce a deshielded singlet near δ 3.2 ppm .
  • IR spectra for sulfonyl groups () typically show strong S=O stretches at ~1150–1300 cm⁻¹, distinguishing the target from methylthio analogs .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C20_{20}H26_{26}N2_{2}O4_{4}S2_{2}
Molecular Weight 422.6 g/mol
CAS Number 2034343-27-4

The presence of a furan ring, thiomorpholine moiety, and a methylsulfonyl group contributes to its unique biological properties. The furan structure is known for its reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis typically involves multi-step organic reactions starting from furan derivatives, followed by the introduction of thiomorpholine and the attachment of the sulfonamide group. Reaction conditions are optimized for yield and purity, often utilizing catalysts and controlled environments.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

In vitro studies have demonstrated growth inhibition percentages ranging from 85% to 97% against these pathogens, indicating strong antibacterial potential .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to inhibit cyclooxygenase (COX) enzymes. In particular, selectivity towards COX-2 has been noted, which is crucial for minimizing side effects associated with non-selective COX inhibitors. Compounds derived from similar structures have shown promising results in reducing inflammation in experimental models .

Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may possess anticancer activity. The interaction of the furan and thiomorpholine groups with cellular targets can lead to apoptosis in cancer cells. Molecular modeling studies support these findings by demonstrating binding affinities to specific oncogenic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against clinical isolates of MRSA and other pathogens. Compounds showed significant inhibition at concentrations lower than those required for traditional antibiotics .
  • COX Inhibition : Another study focused on the anti-inflammatory effects of related compounds, revealing that certain derivatives exhibited selective inhibition of COX-2 over COX-1, thus providing therapeutic advantages in managing pain and inflammation without gastrointestinal side effects .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within biological pathways. The thiomorpholine moiety may enhance binding affinity to target proteins, while the furan ring facilitates electron transfer processes that are crucial for biological activity.

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